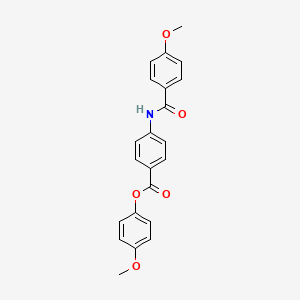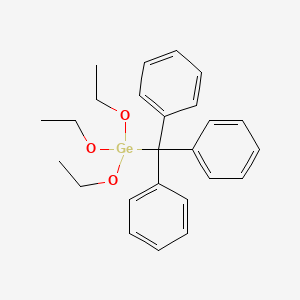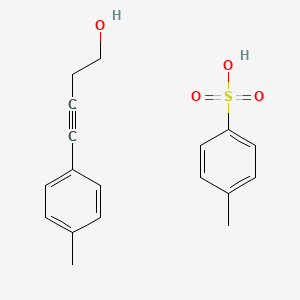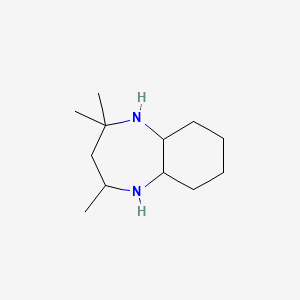
Molybdenum--rhenium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–rhenium (3/1) is an alloy composed of molybdenum and rhenium in a 3:1 ratio. Molybdenum is a refractory metal known for its high melting point, thermal and electrical conductivity, and resistance to wear and corrosion . Rhenium, on the other hand, enhances the mechanical properties of molybdenum, particularly at high temperatures . This alloy is used in high-temperature structural applications due to its exceptional mechanical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum–rhenium alloys can be prepared using various methods, including powder metallurgy and additive manufacturing. In powder metallurgy, pure molybdenum and rhenium powders are mechanically mixed and then subjected to high-temperature sintering . Additive manufacturing, such as laser powder bed fusion, is another method where mechanically mixed pure elemental powders are used to create the alloy layer by layer .
Industrial Production Methods: Industrial production of molybdenum–rhenium alloys often involves the use of plasma atomization to produce pure molybdenum powder and mechanical mixing with pure rhenium powder . The mixture is then subjected to high-temperature sintering or additive manufacturing processes to produce the final alloy .
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum–rhenium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of rhenium, which enhances the alloy’s resistance to oxidation and improves its mechanical properties .
Common Reagents and Conditions: Common reagents used in the reactions involving molybdenum–rhenium alloys include hydrogen sulfide, ammonia, and various acids . The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent oxidation .
Major Products: The major products formed from the reactions of molybdenum–rhenium alloys include various oxides, sulfides, and other compounds that are used in high-temperature applications .
Aplicaciones Científicas De Investigación
Molybdenum–rhenium alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high thermal stability and resistance to corrosion . In biology and medicine, these alloys are used in medical devices and implants due to their biocompatibility and mechanical strength . In industry, molybdenum–rhenium alloys are used in high-temperature structural applications, such as aerospace and nuclear reactors .
Mecanismo De Acción
The mechanism by which molybdenum–rhenium alloys exert their effects is primarily through the enhancement of mechanical properties by rhenium. Rhenium promotes the formation of twin boundaries, which facilitate more deformation in the material, thereby improving its mechanical strength . Additionally, rhenium reduces the tendency of molybdenum to form weak oxide films along grain boundaries, further enhancing its mechanical properties .
Comparación Con Compuestos Similares
Molybdenum–rhenium alloys are unique due to the synergistic effects of molybdenum and rhenium. Similar compounds include other refractory metal alloys such as tungsten–rhenium and tantalum–rhenium . Compared to these alloys, molybdenum–rhenium exhibits superior mechanical properties at high temperatures and better resistance to oxidation .
List of Similar Compounds:- Tungsten–rhenium
- Tantalum–rhenium
- Niobium–rhenium
- Chromium–rhenium
Molybdenum–rhenium (3/1) stands out due to its unique combination of high-temperature mechanical properties and resistance to oxidation, making it a valuable material in various high-temperature applications .
Propiedades
Número CAS |
86243-96-1 |
|---|---|
Fórmula molecular |
Mo3Re |
Peso molecular |
474.1 g/mol |
Nombre IUPAC |
molybdenum;rhenium |
InChI |
InChI=1S/3Mo.Re |
Clave InChI |
XRKUINXCYQDIFT-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Mo].[Mo].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
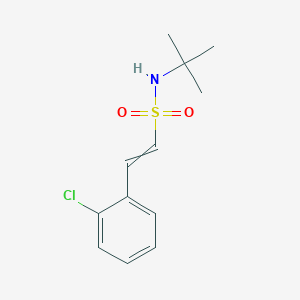

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
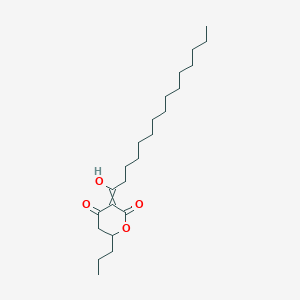
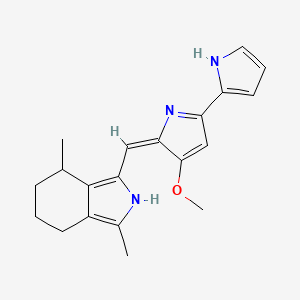
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
